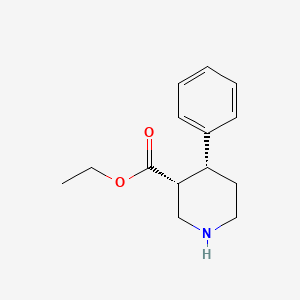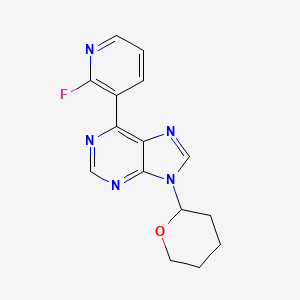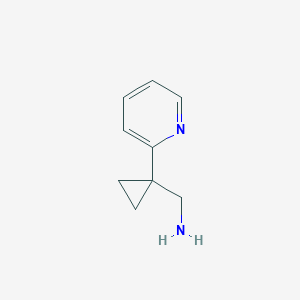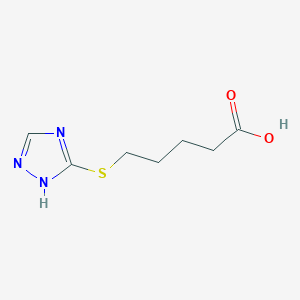![molecular formula C19H23N5O B1387170 3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1031563-63-9](/img/structure/B1387170.png)
3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
Overview
Description
The compound “3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a piperazine ring, and an imidazo[4,5-b]pyridine moiety. These functional groups suggest that this compound could potentially exhibit interesting biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base like triethylamine .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several rings, including a piperazine ring and an imidazo[4,5-b]pyridine ring. The presence of these rings could potentially allow for interesting interactions with biological targets .Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation.
Mode of Action
The compound interacts with AURKA, inhibiting its activity . This interaction disrupts the normal function of AURKA, leading to changes in cell division. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of AURKA affects the cell cycle , particularly the mitosis phase. It disrupts the formation of the mitotic spindle, which is essential for chromosome segregation. This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell division. By inhibiting AURKA, the compound can induce cell cycle arrest and apoptosis in cancer cells . This can lead to a reduction in tumor growth and size.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(piperazin-1-ylmethyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-2-25-16-7-5-15(6-8-16)24-18(14-23-12-10-20-11-13-23)22-17-4-3-9-21-19(17)24/h3-9,20H,2,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISFKGCENMWBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=C2N=CC=C3)CN4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)





![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)



![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
![[4-(3-Fluorophenoxy)phenyl]methanol](/img/structure/B1387108.png)

